1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Overview
Description
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of substitution and addition reactions under controlled conditions. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under specific conditions.
Scientific Research Applications
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Comparison with Similar Compounds
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone can be compared with other fluorinated compounds such as:
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the presence of a pyridine ring, which imparts different chemical properties and reactivity.
2,6-Difluoro-3-(trifluoromethyl)pyridine: Another fluorinated compound with distinct reactivity due to the position of fluorine atoms.
3,5-Difluoro-4-(trifluoromethyl)pyridine: Exhibits unique properties and applications in comparison to the target compound.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZXCKQNTXBNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155803 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-56-0 | |
Record name | Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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